3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Pyridine: The dimethyl-substituted pyrazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Formation of the Propanamide Linker: Finally, the propanamide linker is introduced through an amide bond formation reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)acetamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)butanamide
Comparison
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide may exhibit unique properties such as:
- Enhanced Stability : Due to the specific substitution pattern on the pyrazole ring.
- Improved Binding Affinity : For certain biological targets, making it more effective in medicinal applications.
- Versatility in Synthesis : Allowing for the introduction of various functional groups to tailor its properties for specific applications.
This compound’s unique structure and properties make it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-9-11(2)17(16-10)8-6-13(18)15-12-5-3-4-7-14-12/h3-5,7,9H,6,8H2,1-2H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGOCFKWPYTSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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